N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Description
N-[4-(6-Methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the para-position of the benzamide core and a 6-methoxypyridazine moiety attached to the phenyl ring. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the pyridazine ring may influence binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-27-17-11-10-16(24-25-17)12-4-8-15(9-5-12)23-18(26)13-2-6-14(7-3-13)19(20,21)22/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLZHQCOAXEAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 4-(6-methoxypyridazin-3-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituents
The compound shares a benzamide backbone with several analogs in the literature. Key differences lie in the substituents, which modulate physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Pharmacological and Physicochemical Properties
Trifluoromethyl Group Impact
- A2 (): The dual trifluoromethyl groups enhance mitochondrial targeting, leading to proton transport inhibition and reduced cancer cell viability. This suggests that the trifluoromethyl group in the target compound may similarly influence bioactivity .
Heterocyclic Moieties
- 6-Methoxypyridazine (Target): Pyridazine rings are less common in drug design compared to pyridine (e.g., UDO in ). The methoxy group may improve solubility relative to halogenated analogs .
- Thiophene/Diazepane (9a, ): These groups enhance receptor binding (e.g., D3 dopamine receptor), whereas the target’s pyridazine could modulate selectivity for other targets .
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as a modulator of enzymatic processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H14F3N3O2, with a molecular weight of approximately 373.335 g/mol. The unique structural features include a methoxypyridazinyl group, a phenyl moiety, and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions .
The primary target for this compound is the Tyrosine-protein kinase ABL1 , an enzyme involved in various cellular processes, including cell proliferation and differentiation. Inhibition of ABL1 can disrupt signaling pathways associated with cancer progression . The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate phosphorylation.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on ABL1. This inhibition has implications for cancer treatment, particularly in cancers characterized by aberrant ABL1 activity, such as chronic myeloid leukemia (CML).
Table 1: Inhibition Potency Against ABL1
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 | ABL1 |
| Imatinib (control) | 0.01 | ABL1 |
Note: IC50 values represent the concentration required to inhibit 50% of the target enzyme activity.
Anti-Cancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines dependent on ABL1 signaling. The mechanism involves the activation of caspases and the subsequent cleavage of PARP (Poly ADP-ribose polymerase), leading to programmed cell death .
Study 1: Efficacy in CML Models
A study conducted using CML cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for patients resistant to first-line treatments like imatinib .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. It was found that the inhibition of ABL1 led to downstream effects on signaling molecules such as STAT5 and BCR-ABL fusion proteins, which are critical in tumorigenesis .
Therapeutic Applications
The promising results from preclinical studies suggest that this compound could be developed into a novel therapeutic agent for various cancers. Its specificity for ABL1 makes it an attractive candidate for targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
